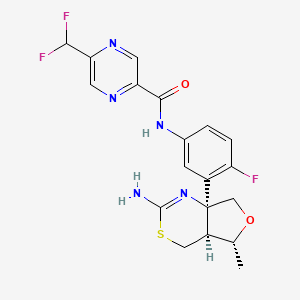
ERthermAC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ERthermAC is a novel thermosensitive fluorescent dye, visualizing thermogenesis in stimulated single-cell brown adipocytes.
Scientific Research Applications
1. Thermogenesis Visualization in Brown Adipocytes ERthermAC has been utilized to monitor thermogenesis in brown adipocytes derived from murine brown fat precursors and human brown fat cells. This small molecule-type thermosensitive fluorescent dye accumulates in the endoplasmic reticulum of brown adipocytes and shows a significant change in fluorescence intensity in response to adrenergic stimulation, corresponding to temperature change. This tool is beneficial for studying thermogenic function in brown adipocytes of murine and human origins (Kriszt et al., 2017).
2. ER-Mitochondria Communication ERthermAC's functionality extends to monitoring organelle communication. It has been involved in studies that uncovered a protein complex tethering the endoplasmic reticulum (ER) and mitochondria, indicating its importance in interorganellar phospholipid exchange and calcium signaling (Kornmann et al., 2009).
3. Optical Control of Membrane Tethering ERthermAC contributes to the optical control of membrane tethering and interorganellar communication at nanoscales. This is crucial in cellular signaling and the study of organelle interface, especially in scenarios involving the endoplasmic reticulum and mitochondria (Jing et al., 2017).
4. Temperature Sensing in Biological Systems ERthermAC plays a role in temperature sensing within biological systems, such as living cells. Its temperature-sensitive fluorescence enables the measurement of internal temperatures in biological entities, contributing significantly to cellular thermodynamics studies (Vetrone et al., 2010).
properties
Molecular Formula |
C27H21BF5N3O3 |
|---|---|
Molecular Weight |
541.285 |
IUPAC Name |
8-(4-Acetaminophenyl)-4,4-difluoro-1-methyl-3-(2-(2-hydroxy-5-trifluoromethoxy-phenyl)vinyl)-4-bora-3a,4a-diaza-3a,4-dihydro-s-indacene |
InChI |
InChI=1S/C27H21BF5N3O3/c1-16-14-21(10-7-19-15-22(11-12-24(19)38)39-27(29,30)31)36-26(16)25(23-4-3-13-35(23)28(36,32)33)18-5-8-20(9-6-18)34-17(2)37/h3-15,38H,1-2H3,(H,34,37)/b10-7+ |
InChI Key |
FSLQMZIVLCELGA-JXMROGBWSA-N |
SMILES |
CC(NC(C=C1)=CC=C1C(C2=CC=CN2B3(F)F)=C4[N]3=C(/C=C/C5=C(O)C=CC(OC(F)(F)F)=C5)C=C4C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ERthermAC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



